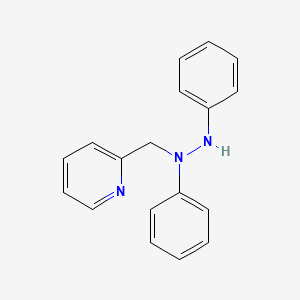![molecular formula C19H24N2O2 B14683266 1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene CAS No. 39350-56-6](/img/structure/B14683266.png)
1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene is an organic compound characterized by its unique structure, which includes a heptyloxy group and a phenyl-ONN-azoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene typically involves the following steps:
Formation of the Heptyloxy Group: The heptyloxy group can be introduced through the reaction of heptanol with a suitable benzene derivative under acidic or basic conditions.
Introduction of the Phenyl-ONN-Azoxy Group: This step involves the reaction of a phenylhydrazine derivative with a nitroso compound to form the azoxy group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens or nitro groups on the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The azoxy group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The heptyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
1-(Heptyloxy)-4-nitrobenzene: Similar structure but with a nitro group instead of the azoxy group.
1-(Heptyloxy)-4-aminobenzene: Contains an amino group instead of the azoxy group.
1-(Heptyloxy)-4-hydroxybenzene: Features a hydroxy group in place of the azoxy group.
Uniqueness: 1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene is unique due to the presence of the azoxy group, which imparts distinct chemical and biological properties. The combination of the heptyloxy and azoxy groups provides a balance of lipophilicity and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
39350-56-6 |
|---|---|
Molekularformel |
C19H24N2O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(4-heptoxyphenyl)imino-oxido-phenylazanium |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-5-9-16-23-19-14-12-17(13-15-19)20-21(22)18-10-7-6-8-11-18/h6-8,10-15H,2-5,9,16H2,1H3 |
InChI-Schlüssel |
PHCJHMNUJVEVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


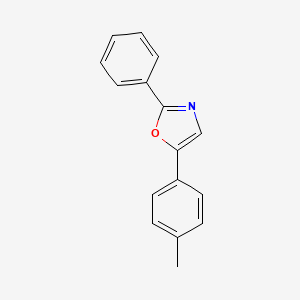

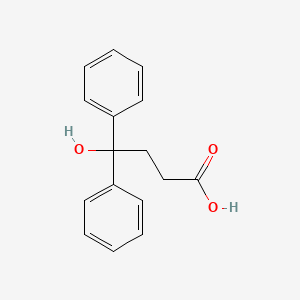
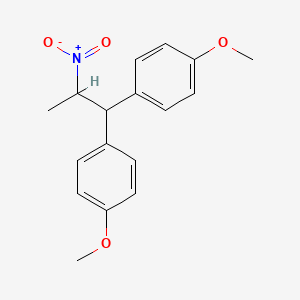

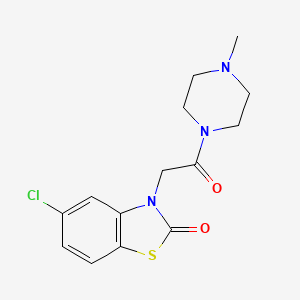
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
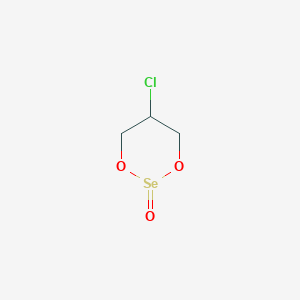
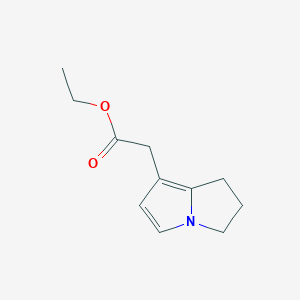

![1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea](/img/structure/B14683225.png)

